molecular formula C18H32OSi B14619254 Methyl(3-methylphenoxy)dipentylsilane CAS No. 59646-09-2

Methyl(3-methylphenoxy)dipentylsilane

Cat. No.: B14619254
CAS No.: 59646-09-2
M. Wt: 292.5 g/mol
InChI Key: KATUNIAPUKSPNY-UHFFFAOYSA-N
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Description

Methyl(3-methylphenoxy)dipentylsilane: is an organosilicon compound characterized by the presence of a silicon atom bonded to two pentyl groups, a methyl group, and a 3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(3-methylphenoxy)dipentylsilane typically involves the reaction of 3-methylphenol with dipentylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylphenol attacks the silicon atom, displacing the chlorine atom. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl(3-methylphenoxy)dipentylsilane can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of silanols or siloxanes.

    Reduction: Reduction reactions can target the phenoxy group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Strong nucleophiles like alkoxides or amines can be used in the presence of a base.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Phenyl-substituted silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl(3-methylphenoxy)dipentylsilane is used as a precursor in the synthesis of more complex organosilicon compounds

Biology: In biological research, this compound can be used to modify surfaces of biomaterials, improving their biocompatibility and functionality. It can also be used in the development of silicon-based drug delivery systems.

Medicine: The compound’s potential in medicine includes its use in the synthesis of silicon-containing pharmaceuticals, which may exhibit improved pharmacokinetic properties compared to their carbon-only counterparts.

Industry: In the industrial sector, this compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. Its ability to form stable bonds with both organic and inorganic substrates makes it valuable in material science.

Mechanism of Action

The mechanism of action of Methyl(3-methylphenoxy)dipentylsilane involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable siloxane or silane linkages. These interactions are crucial in applications such as surface modification and material synthesis.

Comparison with Similar Compounds

    Phenyltrimethylsilane: Similar in having a phenyl group attached to silicon but differs in the number and type of alkyl groups.

    Diphenyldimethylsilane: Contains two phenyl groups and two methyl groups attached to silicon.

    Triethylsilane: Contains three ethyl groups attached to silicon.

Uniqueness: Methyl(3-methylphenoxy)dipentylsilane is unique due to the presence of the 3-methylphenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

59646-09-2

Molecular Formula

C18H32OSi

Molecular Weight

292.5 g/mol

IUPAC Name

methyl-(3-methylphenoxy)-dipentylsilane

InChI

InChI=1S/C18H32OSi/c1-5-7-9-14-20(4,15-10-8-6-2)19-18-13-11-12-17(3)16-18/h11-13,16H,5-10,14-15H2,1-4H3

InChI Key

KATUNIAPUKSPNY-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Si](C)(CCCCC)OC1=CC=CC(=C1)C

Origin of Product

United States

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